molecular formula C15H11ClN2O4 B12687231 Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate CAS No. 62681-22-5

Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate

Cat. No.: B12687231
CAS No.: 62681-22-5
M. Wt: 318.71 g/mol
InChI Key: IGUXUWANHXBVPW-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate is a complex organic compound with a unique structure that includes multiple functional groups such as an ester, nitrile, and amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where ethyl cyanoacetate is reacted with substituted aryl or heteryl amines under various conditions . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of phase transfer catalysts to enhance the reaction efficiency. The process typically includes the reaction of sodium cyanoacetate with ethyl bromide in an aqueous-organic two-phase system . This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid for esterification, and bases like piperidine for condensation reactions . The reactions are often carried out under reflux conditions to ensure complete conversion.

Major Products

The major products formed from these reactions include various heterocyclic compounds, which are of interest for their potential biological activities .

Scientific Research Applications

Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate involves its interaction with various molecular targets. The compound’s multiple functional groups allow it to participate in diverse biochemical pathways, including enzyme inhibition and receptor binding . The exact pathways and molecular targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-(aminocarbonyl)-2-chloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)(cyano)acetate is unique due to its complex structure, which provides multiple reactive sites for chemical modifications. This makes it a versatile intermediate in the synthesis of various biologically active and industrially relevant compounds .

Properties

CAS No.

62681-22-5

Molecular Formula

C15H11ClN2O4

Molecular Weight

318.71 g/mol

IUPAC Name

ethyl (2E)-2-(2-carbamoyl-2-chloro-3-oxoinden-1-ylidene)-2-cyanoacetate

InChI

InChI=1S/C15H11ClN2O4/c1-2-22-13(20)10(7-17)11-8-5-3-4-6-9(8)12(19)15(11,16)14(18)21/h3-6H,2H2,1H3,(H2,18,21)/b11-10+

InChI Key

IGUXUWANHXBVPW-ZHACJKMWSA-N

Isomeric SMILES

CCOC(=O)/C(=C/1\C2=CC=CC=C2C(=O)C1(C(=O)N)Cl)/C#N

Canonical SMILES

CCOC(=O)C(=C1C2=CC=CC=C2C(=O)C1(C(=O)N)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.